Product packaging for Hexadecadienoic acid, (Z,Z)-(Cat. No.:)

Hexadecadienoic acid, (Z,Z)-

Cat. No.: B1330034
M. Wt: 252.39 g/mol
InChI Key: OOJGMLFHAQOYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fatty Acid Biochemistry

Fatty acids are integral components of lipids, which serve as structural components of cell membranes, as energy storage molecules (triglycerides), and as signaling molecules. ontosight.ai The presence of double bonds in unsaturated fatty acids like (Z,Z)-hexadecadienoic acid introduces kinks in the hydrocarbon chain, preventing tight packing and thereby increasing the fluidity of cell membranes. ontosight.ai This fluidity is crucial for various cellular processes, including membrane transport and the function of membrane-bound enzymes. ontosight.ai

(Z,Z)-Hexadecadienoic acid and its isomers are involved in the complex network of fatty acid metabolism. They can be synthesized from precursor molecules through a series of enzymatic reactions, including desaturation and elongation. For instance, some organisms can convert oleic acid, an 18-carbon monounsaturated fatty acid, into polyunsaturated fatty acids. While mammals cannot synthesize all polyunsaturated fatty acids and must obtain some, known as essential fatty acids, from their diet, the metabolic pathways involving these compounds are a central area of biochemical research. wikipedia.orgnih.gov The study of (Z,Z)-hexadecadienoic acid provides insights into these fundamental biosynthetic and metabolic processes.

Isomeric Forms and Stereochemical Considerations

The placement and configuration of the double bonds in the 16-carbon chain of hexadecadienoic acid give rise to numerous isomers, each with potentially unique biological activities. The "(Z,Z)-" notation specifies that both double bonds have a cis geometry. The numbers preceding this notation indicate the starting carbon of each double bond, counting from the carboxyl end.

Several (Z,Z)-hexadecadienoic acid isomers have been the subject of scientific investigation:

(9Z,12Z)-Hexadecadienoic Acid: This isomer is a polyunsaturated fatty acid that has been studied for its role in lipid metabolism and its potential anti-inflammatory properties. Research suggests it can be a precursor for the synthesis of more complex lipids and may modulate the activity of enzymes involved in fatty acid synthesis and breakdown.

(5Z,9Z)-Hexadecadienoic Acid: This rare fatty acid has been isolated from natural sources such as the cellular slime mold Dictyostelium discoideum and certain marine sponges. acs.org Intriguingly, it has demonstrated antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis. acs.orgacs.orgnih.gov Furthermore, it has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication, suggesting its potential as a lead compound in drug discovery. acs.orgacs.orgnih.gov The cis geometry of the double bonds is reported to be essential for this inhibitory activity. acs.orgnih.gov

(7Z,10Z)-Hexadecadienoic Acid: This isomer is a known metabolite of conjugated linoleic acid and has been identified as a precursor in the biosynthesis of the major component of the sex pheromone of the moth Chilecomadia valdiviana. nih.govplos.orghmdb.ca Studies have shown that this moth can synthesize (7Z,10Z)-7,10-hexadecadienal from both linoleic acid and stearic acid, highlighting the intricate biosynthetic pathways involved in producing this specific isomer. nih.govplos.org

The following table provides a summary of the key characteristics of these isomers:

IsomerNatural OccurrenceKnown Biological Roles
(9Z,12Z)-Hexadecadienoic Acid Plant and animal tissuesPrecursor in lipid synthesis, potential anti-inflammatory effects.
(5Z,9Z)-Hexadecadienoic Acid Cellular slime molds, marine spongesAntimicrobial (Gram-positive bacteria), inhibitor of human topoisomerase I. acs.orgacs.orgnih.gov
(7Z,10Z)-Hexadecadienoic Acid Metabolite of conjugated linoleic acid, precursor to a moth sex pheromone. nih.govplos.orghmdb.caPheromone biosynthesis. nih.govplos.org

Historical Perspectives on Research Advancement and Methodological Evolution

The study of fatty acids has a rich history, dating back to the early 19th century with Michel Eugène Chevreul's work on the chemical nature of fats. cambridge.org Initially, fats were primarily recognized for their energy value. researchgate.netfrontiersin.org A pivotal moment came in 1929 when George and Mildred Burr demonstrated that certain fatty acids are essential nutrients, a discovery that laid the foundation for modern lipid research. researchgate.netfrontiersin.org

The identification and characterization of specific fatty acid isomers like (Z,Z)-hexadecadienoic acid have been driven by significant advancements in analytical techniques. Early methods relied on cumbersome chemical and physical procedures. The development of gas chromatography (GC) and, later, gas chromatography-mass spectrometry (GC-MS) revolutionized the field, allowing for the separation and identification of individual fatty acids from complex mixtures. mdpi.comjfda-online.com

However, the precise determination of double bond position and geometry in isomers remained a challenge. rsc.org Traditional GC-MS with electron ionization often leads to double bond migration, obscuring the original structure. rsc.org To overcome this, researchers have developed various derivatization techniques and more sophisticated mass spectrometry methods. jfda-online.comnih.gov These include techniques like silver-ion solid-phase extraction to separate isomers before analysis and advanced mass spectrometry approaches that provide more detailed structural information. nih.govnih.gov The evolution of these analytical tools continues to be crucial for uncovering the subtle but significant differences in the biological activities of various (Z,Z)-hexadecadienoic acid isomers and other fatty acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B1330034 Hexadecadienoic acid, (Z,Z)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

hexadeca-2,4-dienoic acid

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-15H,2-11H2,1H3,(H,17,18)

InChI Key

OOJGMLFHAQOYIL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC=CC=CC(=O)O

Canonical SMILES

CCCCCCCCCCCC=CC=CC(=O)O

Origin of Product

United States

Natural Occurrence and Distribution of Hexadecadienoic Acid, Z,z

Prevalence Across Biological Samples and Tissues

The distribution of various fatty acid isomers, including those of hexadecenoic acid (with one double bond), has been studied in human tissues. nih.govnih.gov For instance, different isomers of C16 monounsaturated fatty acids, such as palmitoleic acid and sapienic acid, are found in human blood lipids, and their levels can be relevant for interpreting lipidomic profiles. nih.gov However, specific studies detailing the prevalence and distribution of hexadecadienoic acid isomers, particularly the (Z,Z)- isomer, across a range of human or animal biological samples and tissues are not widely available in the current literature. nih.gov Existing research tends to focus on the more common C16 and C18 saturated and monounsaturated fatty acids or the C18 polyunsaturated fatty acids. nih.gov

Biosynthesis and Enzymatic Pathways of Hexadecadienoic Acid, Z,z

The creation of (Z,Z)-hexadecadienoic acid isomers in nature is a complex process involving multiple enzymatic steps. Organisms utilize both the construction of the fatty acid from basic units and the modification of existing fatty acid precursors. These pathways are crucial, particularly in insects, where these compounds often serve as vital communication signals in the form of pheromones. nih.govlu.se

Metabolic Transformations of Hexadecadienoic Acid, Z,z

Microbial Metabolism and Biotransformation

The gut microbiota possesses a sophisticated enzymatic machinery capable of modifying dietary unsaturated fatty acids. nih.gov While direct studies on (Z,Z)-Hexadecadienoic acid are limited, the well-documented metabolism of linoleic acid by species such as Lactobacillus plantarum provides a clear model for the types of biotransformations that occur. researchgate.netpnas.orgtandfonline.com This microbial processing is often viewed as a mechanism for bacteria to detoxify their environment from the potentially inhibitory effects of free polyunsaturated fatty acids. rsc.org

Gut bacteria, particularly lactic acid bacteria like Lactobacillus plantarum, are known to metabolize polyunsaturated fatty acids through pathways involving hydration, oxidation, and double bond isomerization. researchgate.netpnas.org For instance, L. plantarum can convert linoleic acid (a C18 polyunsaturated fatty acid) into a variety of metabolites, a process that is initiated to reduce fatty acid toxicity. rsc.orgmattioli1885journals.com These bacteria transform the cis-9, cis-12 diene structure of fatty acids like linoleic acid into conjugated diene structures and can further saturate them. pnas.org The intermediates generated through this microbial activity can be absorbed by the host and influence physiological processes. nih.govpnas.org Studies comparing germ-free and specific-pathogen-free mice show that the presence of a gut microbiota is essential for the production of these fatty acid metabolites, such as hydroxy fatty acids, which are largely absent in a sterile gut environment. nih.govtandfonline.com

A key feature of microbial fatty acid metabolism is the formation of hydroxylated and oxidized derivatives. mdpi.com The metabolism of linoleic acid by Lactobacillus plantarum serves as a prime example, leading to a cascade of intermediate products. researchgate.net These biotransformations result in metabolites that are not produced by the host's endogenous enzymes and can have biological activity. tandfonline.commdpi.com

One of the initial products from linoleic acid is 10-hydroxy-cis-12-octadecenoic acid (HYA). researchgate.nettandfonline.com This hydroxy fatty acid can be further metabolized by microbial enzymes into various oxo-fatty acids, including 10-oxo-cis-12-octadecenoic acid (KetoA) and 10-oxo-trans-11-octadecenoic acid (KetoC). researchgate.netnih.gov These metabolites illustrate the capacity of gut bacteria to introduce oxygen into the fatty acid carbon chain, significantly altering its chemical properties.

Table 1: Exemplary Metabolites from Microbial Conversion of Linoleic Acid

Initial SubstrateMetaboliteMetabolite TypeReference
Linoleic Acid10-hydroxy-cis-12-octadecenoic acid (HYA)Hydroxy Fatty Acid researchgate.netmdpi.com
10-hydroxy-cis-12-octadecenoic acid10-oxo-cis-12-octadecenoic acid (KetoA)Oxo Fatty Acid researchgate.net
10-hydroxy-cis-12-octadecenoic acid10-oxo-trans-11-octadecenoic acid (KetoC)Oxo Fatty Acid researchgate.net
10-oxo-trans-11-octadecenoic acid10-hydroxy-trans-11-octadecenoic acid (HYC)Hydroxy Fatty Acid researchgate.net

The conversion of polyunsaturated fatty acids by gut microbes is driven by a specific set of enzymes. pnas.org In Lactobacillus plantarum, a multi-enzyme system is responsible for the detailed metabolic pathway starting from linoleic acid. researchgate.netpnas.org

Key enzymes in this pathway include:

Linoleate (B1235992) 10-Hydratase (CLA-HY): This enzyme catalyzes the hydration of the double bond, converting linoleic acid to 10-hydroxy-cis-12-octadecenoic acid. researchgate.netfrontiersin.org

Conjugated Linoleic Acid Dehydrogenase (CLA-DH): This enzyme is responsible for the oxidation of the hydroxyl group in hydroxy fatty acids to form an oxo group, and it can also catalyze the reverse reduction reaction. For example, it converts HYA to KetoA and can also reduce KetoC to HYC. researchgate.netpnas.org

CLA-DC: An enzyme that catalyzes the migration of carbon-carbon double bonds. pnas.org

CLA-ER: An enzyme involved in the saturation of carbon-carbon double bonds. pnas.org

The coordinated action of these enzymes allows for the stepwise transformation of dietary fatty acids into a diverse array of metabolites. pnas.org

Table 2: Key Microbial Enzymes in Unsaturated Fatty Acid Metabolism

Enzyme NameAbbreviationFunctionExample ReactionReference
Linoleate 10-HydrataseCLA-HYHydration/DehydrationLinoleic acid → 10-hydroxy-cis-12-octadecenoic acid researchgate.netpnas.org
Conjugated Linoleic Acid DehydrogenaseCLA-DHOxidation/Reduction10-hydroxy-cis-12-octadecenoic acid ↔ 10-oxo-cis-12-octadecenoic acid researchgate.netpnas.org
Double Bond IsomeraseCLA-DCC=C bond migrationConverts 10-oxo-cis-12 to 10-oxo-trans-11 isomer researchgate.netpnas.org
Enoyl ReductaseCLA-ERC=C bond saturationMetabolizes KetoC to 10-oxo-octadecanoic acid researchgate.net

Host-Dependent Metabolic Pathways and Intermediates

Within the host, (Z,Z)-Hexadecadienoic acid is primarily metabolized through the beta-oxidation pathway to generate energy. wikipedia.org This catabolic process occurs within the mitochondria. bu.edu Evidence for the metabolism of this specific fatty acid comes from clinical studies of patients with inherited disorders of fatty acid oxidation. For instance, individuals with Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency show an accumulation of 7,10-hexadecadienoic acid (16:2 ω-6) in their plasma, indicating that it is a natural substrate for this enzymatic pathway which becomes bottlenecked when the enzyme is deficient. nih.govresearchgate.net

The degradation of polyunsaturated fatty acids like (Z,Z)-Hexadecadienoic acid requires the core enzymes of beta-oxidation plus additional auxiliary enzymes to handle the cis-configured double bonds, which are not substrates for the standard pathway enzymes. bu.edu The pathway involves the sequential removal of two-carbon units in the form of acetyl-CoA.

Key intermediates in the beta-oxidation spiral include:

Fatty Acyl-CoA

Trans-Δ2-Enoyl-CoA

L-3-Hydroxyacyl-CoA

3-Ketoacyl-CoA

Degradation Pathways and Contribution to Energy Metabolism

The primary degradation pathway for (Z,Z)-Hexadecadienoic acid to produce energy is mitochondrial beta-oxidation. wikipedia.org The process begins with the activation of the fatty acid to its Coenzyme A (CoA) derivative, Hexadecadienoyl-CoA, in the cytoplasm. bu.edu It is then transported into the mitochondrial matrix for degradation.

The beta-oxidation of a saturated C16 fatty acid involves seven cycles. bu.edu However, for (Z,Z)-Hexadecadienoic acid, the two cis double bonds necessitate additional steps. An isomerase enzyme is required to convert the cis double bonds into the trans configuration that is recognized by the enoyl-CoA hydratase enzyme of the main pathway. bu.edu This bypasses the first step of a standard beta-oxidation cycle, resulting in a lower yield of FADH₂ for that specific cycle. bu.edu

Each cycle of beta-oxidation yields one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA, except for the final cycle which produces two acetyl-CoA molecules. wikipedia.orgbu.edu The acetyl-CoA then enters the citric acid cycle, while NADH and FADH₂ donate their electrons to the respiratory chain, ultimately driving the synthesis of ATP. bu.edubu.edu

Table 3: Enzymatic Steps of Mitochondrial Beta-Oxidation

StepEnzymeSubstrateProductCofactor ChangeReference
1. DehydrogenationAcyl-CoA DehydrogenaseFatty Acyl-CoATrans-Δ2-Enoyl-CoAFAD → FADH₂ wikipedia.org
2. HydrationEnoyl-CoA HydrataseTrans-Δ2-Enoyl-CoAL-3-Hydroxyacyl-CoA- wikipedia.org
3. DehydrogenationL-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyacyl-CoA3-Ketoacyl-CoANAD⁺ → NADH + H⁺ wikipedia.org
4. Thiolysisβ-Keto-thiolase3-Ketoacyl-CoAAcetyl-CoA + Fatty Acyl-CoA (n-2)- mdpi.com
Auxiliary StepEnoyl-CoA IsomeraseCis-Δ3-Enoyl-CoATrans-Δ2-Enoyl-CoA- bu.edu

Biological Roles and Functional Significance of Hexadecadienoic Acid, Z,z

Contribution to Cellular Lipid Structures and Membrane Dynamics

Hexadecadienoic acid, (Z,Z)- is a polyunsaturated fatty acid (PUFA) that can be incorporated into the fundamental lipid structures of cells, namely phospholipids and triglycerides. Triglycerides, the primary form of energy storage in cells, consist of a glycerol (B35011) backbone esterified to three fatty acids. basicmedicalkey.comnih.gov Phospholipids, the main components of cell membranes, are similarly constructed from a glycerol backbone but with two fatty acid "tails" and a phosphate-containing "head" group. basicmedicalkey.com

The fatty acid composition of phospholipids directly influences the dynamic properties of cell membranes, including their fluidity and permeability. khanacademy.org The presence of cis double bonds in the hydrocarbon tails of unsaturated fatty acids, such as those in Hexadecadienoic acid, (Z,Z)-, creates kinks or bends in their structure. These kinks prevent the fatty acid tails from packing closely together, thereby increasing the space between phospholipid molecules.

This increased spacing enhances membrane fluidity, which is crucial for a variety of cellular functions, including the lateral diffusion of membrane proteins and lipids, signal transduction, and cell motility. nih.gov Studies have shown that polyunsaturated fatty acids can "loosen" the hydrophobic core of the membrane. nih.gov While some research indicates that fatty acids with four or more double bonds have the most significant impact, the general principle is that unsaturation contributes to increased membrane fluidity. nih.gov This contrasts with saturated fatty acids, which have straight chains that allow for tight packing, resulting in more rigid and less fluid membranes. khanacademy.org

Membrane PropertyHigh Saturated Fatty Acid ContentHigh Unsaturated Fatty Acid Content (e.g., Hexadecadienoic acid, (Z,Z)-)
Fluidity Low (more rigid/viscous)High (more fluid)
Permeability LowHigh
Phospholipid Packing Tight and orderedLoose and disordered
Table 1. Influence of Fatty Acid Saturation on Cell Membrane Properties.

Precursor Functions for Bioactive Signaling Molecules

Polyunsaturated fatty acids are critical precursors for the synthesis of a diverse array of potent signaling molecules known as lipid mediators. mdpi.com While the most well-known lipid mediators, the eicosanoids (prostaglandins, leukotrienes), are derived from 20-carbon PUFAs like arachidonic acid, other PUFAs can also be metabolized into bioactive compounds. sahmri.org.au

Fatty acids with 16-carbon chains, sometimes referred to as "hexadecanoids," can enter similar enzymatic pathways. Upon release from membrane phospholipids by enzymes such as phospholipase A2, Hexadecadienoic acid, (Z,Z)- can serve as a substrate for oxygenating enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). frontiersin.orgresearchgate.net This enzymatic action introduces oxygen into the fatty acid chain, initiating a cascade that produces a variety of signaling molecules that can regulate processes such as inflammation and immunity. mdpi.comsoton.ac.uk

Beyond their role as precursors, free fatty acids themselves are powerful signaling molecules that can directly modulate intracellular pathways. nih.gov Once cleaved from membrane glycerolipids, Hexadecadienoic acid, (Z,Z)-, can influence cellular function by altering the properties of membrane microdomains, modulating ion channels, and regulating gene expression via nuclear receptors. nih.govrupress.org

Polyunsaturated fatty acids can act as ligands for transcription factors, such as peroxisome proliferator-activated receptors (PPARs), which control the expression of genes involved in lipid metabolism and inflammation. nih.gov Furthermore, some fatty acids have been shown to directly activate specific G-protein coupled receptors (GPCRs), such as GPR120. For instance, the 16-carbon PUFA hexadeca-4,7,10,13-tetraenoic acid [16:4(n-3)] activates a GPR120-induced signaling cascade in macrophages. nih.gov Through these mechanisms, Hexadecadienoic acid, (Z,Z)- can participate in the complex network of signals that govern cellular homeostasis and response to stimuli.

Antimicrobial Activities (e.g., against Gram-positive bacteria, fungi)

Certain isomers of hexadecadienoic acid have demonstrated significant antimicrobial properties. Research on the chemical composition of Lepidium sativum seed oil identified 7,10-hexadecadienoic acid as the most abundant constituent (44.37%). nih.gov This oil exhibited broad-spectrum antimicrobial activity against a panel of pathogenic microbes. nih.govscienceopen.com

The oil was effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govscienceopen.com It also showed activity against the pathogenic fungus Candida albicans. nih.govscienceopen.com Further testing determined the minimum inhibitory concentration (MIC), the lowest concentration of the oil that prevents visible growth of a microorganism.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) of Oil Containing 7,10-Hexadecadienoic Acid
Staphylococcus aureusGram-positive bacterium47.5 mg/ml
Bacillus subtilisGram-positive bacterium47.5 mg/ml
Escherichia coliGram-negative bacterium47.5 mg/ml
Pseudomonas aeruginosaGram-negative bacterium47.5 mg/ml
Salmonella entericaGram-negative bacterium90 mg/ml
Klebsiella pneumoniaeGram-negative bacterium47.5 mg/ml
Candida albicansFungus47.5 mg/ml
Table 2. Antimicrobial Activity of Lepidium sativum Seed Oil, Rich in 7,10-Hexadecadienoic Acid. nih.govscienceopen.com

Other studies have also highlighted the antimicrobial potential of unsaturated fatty acids. Extracts from the alga Microcystis aeruginosa containing hexadecadienoic acid methyl ester showed antibacterial effects. ekb.eg While the exact mechanism can vary, some unsaturated fatty acids are known to inhibit bacterial enzymes essential for fatty acid synthesis, such as the enoyl-acyl carrier protein reductase. nih.gov

Anti-inflammatory and Antioxidant Activities

Certain isomers of (Z,Z)-hexadecadienoic acid have demonstrated notable anti-inflammatory and antioxidant properties. Research on plant-derived oils has highlighted these effects. For instance, seed oil from Lepidium sativum (garden cress), which contains 7,10-hexadecadienoic acid as its most abundant fatty acid (44.37%), has shown dose-dependent antioxidant and anti-inflammatory activities nih.gov. In one study, the oil exhibited a 21% protective effect against inflammation at a concentration of 300 μg/ml and demonstrated radical scavenging activity with a half-maximal inhibitory concentration (IC₅₀) value of 40 mg/ml nih.gov.

The bioactivity observed in these isomers is analogous to that of more extensively studied dienoic acids, such as 9,12-octadecadienoic acid (Z,Z)-, commonly known as linoleic acid. Linoleic acid and its derivatives are well-documented for their roles in modulating inflammation and combating oxidative stress mdpi.comnih.govmdpi.com. Phytochemicals, including various fatty acids, are recognized for their anti-inflammatory potential and antioxidant protection mdpi.com. This is often attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative damage nih.gov. The observed antioxidant activity of extracts rich in these fatty acids is often linked to their high content of compounds like 9,12-octadecadienoic acid (Z,Z)- methyl ester mdpi.com.

Table 1: Observed Anti-inflammatory and Antioxidant Effects
Compound/SourceObserved ActivityKey FindingSource
Lepidium sativum seed oil (rich in 7,10-hexadecadienoic acid)Anti-inflammatory & AntioxidantDemonstrated 21% protection against inflammation and an IC₅₀ of 40 mg/ml for radical scavenging. nih.gov
9,12-Octadecadienoic acid (Z,Z)- (Linoleic Acid)Anti-inflammatory & AntioxidantWell-documented for its role in modulating inflammation and protecting against oxidative stress. mdpi.comnih.govmdpi.com

Ecological and Inter-species Chemical Communication

Beyond their intracellular roles, (Z,Z)-hexadecadienoic acids function as crucial molecules in chemical communication between organisms, particularly as precursors to insect sex pheromones. Lepidopteran sex pheromones are typically fatty acid-derived metabolites used by females to attract males for mating plos.org.

A clear example is the role of (7Z,10Z)-7,10-hexadecadienoate as a direct precursor in the biosynthesis of the major sex pheromone component of the Chilean moth, Chilecomadia valdiviana plos.orgnih.govresearchgate.netsemanticscholar.org. The primary pheromone is (7Z,10Z)-7,10-hexadecadienal plos.orgnih.gov. Isotope-labeling studies have demonstrated that this pheromone is synthesized from linoleic acid (a C18 fatty acid) through a process of chain-shortening via β-oxidation to its C16 acyl precursor, (7Z,10Z)-7,10-hexadecadienoate, which is then converted to the final aldehyde pheromone plos.orgresearchgate.netsemanticscholar.orgresearchgate.net. This biosynthetic pathway underscores the fundamental role of specific hexadecadienoic acid isomers in the reproductive success and ecological interactions of certain insect species. The presence of these precursors in the pheromone gland is a critical step in the production of the chemical signal plos.orgresearchgate.net.

Table 3: Role in Chemical Communication
CompoundRoleOrganismFinal ProductSource
(7Z,10Z)-7,10-HexadecadienoatePheromone PrecursorChilecomadia valdiviana (moth)(7Z,10Z)-7,10-Hexadecadienal plos.orgnih.govresearchgate.netsemanticscholar.org

Derivatization and Structural Modification of Hexadecadienoic Acid, Z,z for Research Applications

Synthesis of Fatty Acid Esters (e.g., methyl esters, ethyl esters)

The conversion of (Z,Z)-hexadecadienoic acid to its corresponding fatty acid esters, primarily methyl and ethyl esters, is a fundamental derivatization for several research applications. Esterification enhances the volatility of the fatty acid, making it amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Methyl Esters:

Fatty acid methyl esters (FAMEs) are the most common derivatives for GC analysis. The synthesis of (Z,Z)-hexadecadienoic acid methyl ester can be achieved through several established methods:

Acid-catalyzed Esterification: This involves reacting the free fatty acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or boron trifluoride (BF₃). The reaction is typically carried out under reflux for a specified period.

Base-catalyzed Transesterification: If the starting material is a glyceride containing (Z,Z)-hexadecadienoic acid, transesterification with methanol in the presence of a base catalyst like sodium methoxide (B1231860) or potassium hydroxide (B78521) is an efficient method to produce the FAME.

Ethyl Esters:

Fatty acid ethyl esters (FAEEs) are also synthesized for research, particularly in studies related to lipid metabolism and as potential biofuels. The synthesis of (Z,Z)-hexadecadienoic acid ethyl ester follows similar principles to FAME synthesis:

Acid-catalyzed Esterification: Reacting the fatty acid with ethanol (B145695) in the presence of an acid catalyst is a common laboratory-scale method. To drive the reaction to completion, water formed during the reaction can be removed using molecular sieves. researchgate.net

Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of fatty acids with ethanol. This method offers high specificity and milder reaction conditions compared to chemical catalysis.

Ester Type Synthesis Method Common Reagents Typical Application
Methyl EsterAcid-catalyzed EsterificationMethanol, H₂SO₄ or BF₃Gas Chromatography Analysis
Methyl EsterBase-catalyzed TransesterificationMethanol, Sodium MethoxideAnalysis of glyceride-bound fatty acids
Ethyl EsterAcid-catalyzed EsterificationEthanol, H₂SO₄Metabolic studies, Biofuel research
Ethyl EsterEnzymatic EsterificationEthanol, LipaseGreen chemistry applications

Conjugated Derivatives and their Bioactivities (e.g., conjugated linoleic acids)

Conjugated fatty acids are isomers of polyunsaturated fatty acids where the double bonds are not separated by a methylene (B1212753) group. Conjugated linoleic acids (CLAs) are the most studied examples and exhibit a range of bioactivities, including anti-carcinogenic, anti-atherogenic, and anti-obesity effects. The synthesis of conjugated derivatives of (Z,Z)-hexadecadienoic acid is an area of interest for discovering novel bioactive compounds.

While specific research on conjugated hexadecadienoic acid is limited, studies on analogous C18 fatty acids provide a framework for their synthesis and potential bioactivities. For instance, (7Z,10Z)-hexadecadienoic acid has been identified as a metabolite of conjugated linoleic acid and is suggested to have anti-atherogenic properties by influencing arachidonic acid metabolism.

The synthesis of conjugated hexadecadienoic acid can be approached through methods analogous to those used for CLA, which often involve the isomerization of the parent non-conjugated fatty acid. This can be achieved through:

Alkali Isomerization: Heating the fatty acid in the presence of a strong base can induce the migration of double bonds to form a conjugated system. However, this method often produces a mixture of geometric isomers.

Chemo-enzymatic Synthesis: Specific enzymes, such as linoleate (B1235992) isomerase, can be used to produce specific conjugated isomers with high selectivity. acs.org

The bioactivities of conjugated hexadecadienoic acid would be a subject of investigation, with potential effects on lipid metabolism and inflammatory pathways, similar to those observed for CLAs.

Hydroxylated and Oxo-derivatives for Functional Studies

The introduction of hydroxyl (-OH) and oxo (=O) functional groups into the carbon chain of (Z,Z)-hexadecadienoic acid creates derivatives with altered polarity and potential for new biological activities. These functionalized fatty acids are important in studying signaling pathways and metabolic processes.

Hydroxylated Derivatives:

Hydroxylated fatty acids can be synthesized through various chemical and enzymatic methods.

Chemical Synthesis: The synthesis of 9,10-dihydroxyhexadecanoic acid has been demonstrated using a three-enzyme system involving a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase. d-nb.info This approach highlights a chemo-enzymatic strategy for producing vicinal diols.

Enzymatic Hydroxylation: Lipoxygenases (LOXs) are enzymes that can introduce a hydroperoxy group into polyunsaturated fatty acids, which can then be reduced to a hydroxyl group. For example, soybean LOX can be used to produce 13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid from linoleic acid, and similar approaches could be applied to hexadecadienoic acid. researchgate.net

Oxo-derivatives:

Oxo-fatty acids are often metabolites of hydroxylated fatty acids and are involved in various physiological processes.

Synthesis from Hydroperoxides: The hydroperoxy fatty acids produced by lipoxygenases can be converted to oxo-derivatives. For instance, the synthesis of 13-oxo-9,11-(Z,E)-octadecadienoic acid (13-oxo-ODE) from linoleic acid involves the enzymatic generation of 13-hydroperoxyoctadecadienoic acid (13-HpODE) followed by a synthetic step using acetic anhydride (B1165640) and pyridine. nih.gov

Enzymatic Synthesis: Specific enzymes can directly produce oxo-fatty acids. For example, 13-hydroxy-12-oxo-9(Z)-octadecenoic acid can be produced from linoleic acid by plant extracts. nih.gov

The functional studies of these derivatives often involve assessing their role as signaling molecules, enzyme inhibitors, or precursors for other bioactive lipids.

Derivative Type Synthesis Approach Key Intermediates/Enzymes Potential Functional Role
DihydroxyChemo-enzymaticDesaturase, Epoxygenase, Epoxide HydrolaseSignaling, Metabolic studies
MonohydroxyEnzymaticLipoxygenase (LOX)Inflammatory response modulation
OxoChemo-enzymaticLipoxygenase, Chemical oxidationRegulation of metabolic pathways

Chemo-enzymatic and Total Synthesis Approaches for Specific Isomers

To investigate the specific roles of different isomers of (Z,Z)-hexadecadienoic acid and its derivatives, chemo-enzymatic and total synthesis approaches are employed to produce stereochemically pure compounds.

Total Synthesis:

Total synthesis allows for the precise construction of fatty acid isomers that may not be readily available from natural sources. A notable example is the stereochemically pure synthesis of (5Z,9Z)-5,9-hexadecadienoic acid in six steps starting from the commercially available 1,5-hexadiyne. nih.gov This synthesis demonstrates the ability to control the position and geometry of the double bonds. The general strategy often involves the coupling of smaller building blocks and stereoselective hydrogenation of alkyne precursors to form the Z-double bonds.

Chemo-enzymatic Synthesis:

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create complex molecules. This approach is particularly useful for producing enantiomerically pure compounds.

Lipase-catalyzed Reactions: Lipases are widely used for the regioselective acylation and deacylation of glycerol (B35011) backbones, enabling the synthesis of structured triacylglycerols containing specific hexadecadienoic acid isomers. researchgate.net

Combined Enzyme and Chemical Reactions: A chemo-enzymatic approach for chain elongation of fatty acids has been developed by combining an enzymatic carboxylic acid reduction with a Wittig reaction. beilstein-journals.org This method can be applied to synthesize unsaturated esters with extended carbon chains.

P450 Enzyme Systems: Cytochrome P450 enzymes can be used for the regio- and stereoselective epoxidation of polyunsaturated fatty acids, which can then be chemically converted to other derivatives. nih.gov

These advanced synthetic methods are crucial for obtaining pure isomers of (Z,Z)-hexadecadienoic acid and its derivatives, which are essential for detailed biological and pharmacological studies.

Advanced Analytical Methodologies for Hexadecadienoic Acid, Z,z Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of lipid analysis, enabling the separation of complex mixtures into individual components. For (Z,Z)-Hexadecadienoic acid, several chromatographic methods are utilized, often in tandem with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acids. researchgate.net Due to their low volatility, fatty acids like (Z,Z)-Hexadecadienoic acid are typically converted into more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis. globalresearchonline.netresearchgate.net This derivatization is a critical step for successful separation and detection.

Qualitative Analysis: In GC-MS, compounds are first separated based on their boiling points and interaction with the capillary column's stationary phase. gsconlinepress.com The separated compounds then enter the mass spectrometer, where they are ionized, and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for the identification of the compound by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. nih.gov For instance, GC-MS analysis has been used to identify various fatty acid esters in extracts from natural sources, such as Solena amplexicaulis and Pistia stratiotes. nih.govphytojournal.com

Quantitative Analysis: For quantitative purposes, the area of the chromatographic peak corresponding to the target analyte is measured. nih.gov This area is proportional to the amount of the compound present. The method often involves creating a calibration curve using standards of the pure compound. unipi.it GC-MS can be operated in different modes, such as full scan for qualitative analysis and selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis, where only specific fragment ions of the target molecule are monitored. unipi.it

Below is a table summarizing typical GC-MS conditions used in the analysis of fatty acids, which are applicable to (Z,Z)-Hexadecadienoic acid research.

ParameterExample Condition 1Example Condition 2Example Condition 3
Instrument Agilent Technologies GC-MS (GC-7890A, MS 5975C) phytojournal.comAgilent Technologies 6890N GC with 5973 MS Detector unipi.itGC-MS-5975C [Agilent] nih.gov
Column Fused silica capillary column (15m x 0.2 mm ID x 1μm) phytojournal.comHP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) unipi.itDB-5ms Agilent fused silica capillary column (30 × 0.25 mm ID; film thickness: 0.25 μm) nih.gov
Carrier Gas Helium (1 ml/min) phytojournal.comHelium (Constant flow) nih.govNot Specified
Oven Program Initial 110°C (2 min), ramp 5°C/min to 280°C (9 min) phytojournal.comInitial 80°C (2 min), ramp 20°C/min to 280°C (10 min) unipi.itInitial 70°C (3 min), ramp 10°C/min to 300°C (9 min) nih.gov
Injector Temp. 250°C phytojournal.com280°C (Splitless mode) unipi.it250°C nih.gov
Ionization Electron Impact (EI) at 70 eV nih.govphytojournal.comunipi.itElectron Impact (EI) at 70 eV nih.govphytojournal.comunipi.itElectron Impact (EI) at 70 eV nih.govphytojournal.comunipi.it
MS Scan Range 30-450 m/z phytojournal.com50-700 m/z unipi.itNot Specified

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and complementary technique to GC-MS, particularly advantageous for analyzing less volatile or thermally unstable compounds without the need for derivatization. nih.gov For fatty acid analysis, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offers high resolution and sensitivity. nih.govpeerj.com

In a typical LC-MS setup for fatty acid profiling, reverse-phase chromatography is used for separation. nih.gov The separated analytes are then ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. ESI is a soft ionization technique that typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, which is common for acids. uab.edu Tandem mass spectrometry (LC-MS/MS) can be employed for greater specificity and quantitative accuracy by monitoring specific precursor-to-product ion transitions. nih.govjsbms.jp

Studies have shown that UPLC-MS can detect a wider range of fatty acids, including odd-chain and very-long-chain fatty acids, compared to traditional GC methods. peerj.com For example, a method for quantifying hexadeca-4,7,10,13-tetraenoic acid in plasma was developed using LC-MS/MS, demonstrating a robust and reproducible assay with a limit of quantification of 1.0 nmol/L. nih.gov

ParameterExample Condition 1Example Condition 2
Instrument UPLC (ACQUITY UPLC System) with Q-TOF Maxis Impact II MS nih.govDual-pressure linear ion trap LTQ Velos Pro (Thermo Fisher) mdpi.com
Column Not SpecifiedNot Specified
Mobile Phase Gradient elution with buffers containing formic or acetic acid nih.govNot Specified
Ionization Mode Negative Ion Mode (ESI) nih.govmdpi.comNegative Ion Mode (ESI) nih.govmdpi.com
MS Scan Range 50 to 1,200 m/z nih.govNot Specified
Ion Source Temp. 200°C nih.gov300°C (Capillary Temp) mdpi.com

Column Chromatography for Purification and Fractionation

Before detailed analysis by GC-MS or LC-MS, complex lipid extracts often require an initial clean-up and fractionation step. Column chromatography is a fundamental technique used for this purpose, allowing for the separation of lipids into different classes based on their polarity. researchgate.net

Silicic acid or silica gel is a commonly used adsorbent for the column chromatographic separation of lipids. researchgate.netnih.gov By eluting the column with a sequence of solvents of increasing polarity, different lipid classes can be isolated. A typical elution scheme might start with a non-polar solvent like hexane to elute neutral lipids (e.g., sterol esters, triglycerides) and progressively move to more polar solvents like diethyl ether and methanol (B129727) to elute free fatty acids and phospholipids, respectively. researchgate.netnih.govcabidigitallibrary.org This fractionation reduces the complexity of the sample, which simplifies subsequent analysis and aids in the identification of less abundant compounds like (Z,Z)-Hexadecadienoic acid.

High-Performance Liquid Chromatography (HPLC) and Preparative-HPLC

High-Performance Liquid Chromatography (HPLC) offers higher resolution and efficiency compared to standard column chromatography. frontiersin.org In the context of (Z,Z)-Hexadecadienoic acid research, reverse-phase HPLC is frequently used to separate fatty acids or their derivatives. nih.gov Fatty acids can be derivatized, for example, into p-bromophenacyl derivatives, to enhance their detection by UV detectors. nih.gov

Preparative-HPLC is an extension of analytical HPLC used to isolate and purify larger quantities of a specific compound from a mixture. acs.org This is particularly useful when a pure standard of (Z,Z)-Hexadecadienoic acid is needed for structural confirmation by other techniques (like NMR) or for use in biological assays. In one study, macamides and fatty acids were isolated from maca by column chromatography followed by preparative HPLC for purification. acs.org

Spectroscopic Techniques for Structural Elucidation

While chromatography separates compounds, spectroscopy provides detailed structural information. For a definitive identification of (Z,Z)-Hexadecadienoic acid, a combination of spectroscopic methods is essential.

Mass Spectrometry (MS): As discussed in the chromatography sections, MS provides the molecular weight of the compound and characteristic fragmentation patterns. cas.cn In electron impact (EI) ionization used in GC-MS, fatty acid methyl esters produce distinct fragments that help identify the carbon chain length and, in some cases, the position of double bonds. researchgate.net The fragmentation of the deprotonated molecule in ESI-MS/MS can also provide structural clues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the complete chemical structure of organic molecules.

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in the molecule. For (Z,Z)-Hexadecadienoic acid, characteristic signals would include those for the terminal methyl group, the methylene (B1212753) groups of the saturated chain, the allylic protons adjacent to the double bonds, the bis-allylic protons between the two double bonds, and the olefinic protons of the C=C bonds. The coupling constants between the olefinic protons can confirm the Z (cis) configuration of the double bonds. researchgate.net

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Distinct signals would appear for the carboxyl carbon, the sp²-hybridized carbons of the double bonds, and the various sp³-hybridized carbons of the alkyl chain. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (Z,Z)-Hexadecadienoic acid would show characteristic absorption bands. A strong, broad absorption for the O-H stretch of the carboxylic acid group would be expected around 2500-3300 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch would appear around 1700-1725 cm⁻¹. Absorptions corresponding to the C=C stretch (around 1650 cm⁻¹) and the =C-H bend (around 720 cm⁻¹ for Z-alkenes) would also be present, confirming the unsaturation and stereochemistry.

TechniqueExpected Data for (Z,Z)-Hexadecadienoic Acid
Mass Spectrometry Molecular Ion Peak corresponding to C₁₆H₂₈O₂ (e.g., m/z 252.2089 for [M-H]⁻) and characteristic fragment ions. researchgate.net
¹H NMR Signals for olefinic protons (~5.3 ppm), bis-allylic protons (~2.77 ppm), allylic protons (~2.0 ppm), methylene chain protons, and terminal methyl group (~0.88 ppm). researchgate.net
¹³C NMR Signal for carboxyl carbon (~180 ppm), signals for sp² carbons of C=C bonds (~128-130 ppm), and signals for sp³ carbons of the alkyl chain. researchgate.net
Infrared Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C=C stretch (~1650 cm⁻¹), =C-H bend (~720 cm⁻¹).

Extraction and Isolation Methodologies in Research Contexts

The first step in analyzing (Z,Z)-Hexadecadienoic acid from a biological or natural source is its extraction and isolation from the sample matrix. The choice of method depends on the nature of the sample.

Solvent Extraction: This is the most common method for isolating lipids. A widely used procedure involves homogenization of the sample in a mixture of polar and non-polar solvents, such as chloroform and methanol (Folch or Bligh-Dyer methods). nih.gov This allows for the efficient extraction of a broad range of lipids. Other solvents like ethyl acetate or hexane can also be used. nih.govcas.cn For example, pulverized samples can be ultrasonically extracted with ethyl acetate to isolate volatile components, including fatty acids. nih.gov

Soxhlet Extraction: For solid samples, continuous extraction using a Soxhlet apparatus with a solvent like dichloromethane (DCM) or hexane is an effective method to obtain a comprehensive lipid extract. cas.cn

Hydrolysis: If the fatty acid is present in an esterified form (e.g., in triglycerides or phospholipids), a hydrolysis step is required to release the free fatty acid. This is typically achieved by saponification using a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solution. nih.gov

Following the initial extraction, the crude lipid extract is often purified using the chromatographic techniques described previously, such as column chromatography, to isolate the free fatty acid fraction before further analysis. nih.gov

Solvent Extraction Techniques (e.g., Soxhlet extraction, hexane extraction)

Solvent extraction remains a cornerstone for the isolation of lipids, including (Z,Z)-Hexadecadienoic acid. The choice of solvent and extraction method is critical and depends on the sample matrix and the desired purity of the extract.

Soxhlet Extraction: This classic and robust method is widely used for the exhaustive extraction of lipids from solid samples. umass.edu The process involves continuously washing the sample with a refluxing solvent, ensuring a high extraction yield. umass.edu For the extraction of polyunsaturated fatty acids like (Z,Z)-Hexadecadienoic acid, solvents such as n-hexane are commonly employed due to their non-polar nature, which effectively dissolves lipids. mdpi.comarcjournals.org The Soxhlet method is recognized as an official method for a wide range of fat content determinations. umass.edu However, the prolonged extraction time and the use of potentially hazardous organic solvents are notable drawbacks. umass.edu Studies comparing different extraction techniques have shown that the choice of solvent in Soxhlet extraction can significantly influence the fatty acid profile of the extracted oil. nih.gov

Hexane Extraction: Hexane is a non-polar solvent widely utilized for the extraction of fats and oils. nih.gov Its effectiveness lies in its ability to dissolve non-polar compounds like fatty acids. The process typically involves homogenizing the sample with hexane, followed by filtration and evaporation of the solvent to yield the lipid extract. umich.edu This method is valued for its simplicity and efficiency in extracting a broad range of lipids.

Interactive Table: Comparison of Conventional Solvent Extraction Techniques

Feature Soxhlet Extraction Hexane Extraction
Principle Continuous solid-liquid extraction with refluxing solvent Direct dissolution of lipids in a non-polar solvent
Advantages High extraction efficiency, well-established method Simple, relatively fast, effective for a wide range of lipids
Disadvantages Time-consuming, requires relatively dry samples, use of organic solvents Use of potentially hazardous organic solvents, may be less exhaustive than Soxhlet

| Common Solvents | n-Hexane, petroleum ether | n-Hexane |

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) has emerged as a green alternative to conventional solvent extraction methods. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.netmdpi.com Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. mdpi.com

The solvating power of supercritical CO2 can be tuned by altering the pressure and temperature, allowing for the selective extraction of specific compounds. csic.es This selectivity is particularly advantageous for isolating polyunsaturated fatty acids like (Z,Z)-Hexadecadienoic acid from complex mixtures, minimizing the co-extraction of undesirable compounds. The addition of a polar co-solvent, such as ethanol (B145695), can further enhance the extraction efficiency of more polar lipids. nih.gov SFE is recognized for its ability to yield high-purity extracts with minimal thermal degradation of sensitive compounds. researchgate.net

Green Extraction Technologies (e.g., Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Enzyme-Assisted Extraction (EAE))

In recent years, there has been a significant shift towards the development of environmentally friendly and efficient extraction techniques. These "green" technologies offer several advantages over traditional methods, including reduced solvent consumption, shorter extraction times, and lower energy usage. au.dknih.gov

Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix generates microjets that disrupt cell walls and enhance the penetration of the solvent, thereby accelerating the extraction process. spkx.net.cnresearchgate.netplos.org This technique has been successfully applied to extract lipids, including polyunsaturated fatty acids, from various sources. nih.govresearchgate.netnih.gov The use of green solvents in combination with UAE further enhances its environmental credentials. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample, leading to the disruption of cell structures and the release of intracellular components. nih.gov The rapid and efficient heating significantly reduces extraction times compared to conventional methods. MAE has been shown to be effective for the extraction of lipids from various biological matrices. nih.gov

Enzyme-Assisted Extraction (EAE): EAE is a highly specific and mild extraction technique that uses enzymes to break down the cell wall components of the sample matrix, facilitating the release of intracellular lipids. mdpi.comuq.edu.aumdpi.com This method is particularly useful for extracting oils from plant and microbial sources. uq.edu.aumdpi.com The use of enzymes allows for extraction under gentle conditions, which helps to preserve the integrity of sensitive compounds like polyunsaturated fatty acids. mdpi.comuq.edu.au

Interactive Table: Overview of Green Extraction Technologies

Technology Principle Advantages Common Applications for Fatty Acids
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances mass transfer Reduced extraction time and solvent consumption, increased yield Extraction from microalgae and seeds
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and sample, disrupting cells Rapid extraction, reduced solvent use Extraction of lipids from various biomasses

| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of cell wall components | High specificity, mild extraction conditions, environmentally friendly | Extraction of oils from seeds, microalgae, and fish by-products |

Advanced Separation Techniques (e.g., Fractional Crystallization, Urea Complexing)

Following extraction, further purification is often necessary to isolate (Z,Z)-Hexadecadienoic acid from other fatty acids and lipids. Advanced separation techniques exploit the physicochemical differences between fatty acids to achieve high levels of purity.

Fractional Crystallization: This technique separates fatty acids based on their different melting points. fosfa.orgaocs.orgresearchgate.net When a mixture of fatty acids is cooled, the saturated and less unsaturated fatty acids, which have higher melting points, crystallize first and can be separated by filtration. fosfa.orgunl.edu This process enriches the liquid fraction in polyunsaturated fatty acids like (Z,Z)-Hexadecadienoic acid. The efficiency of separation can be influenced by the solvent used and the crystallization temperature. unl.eduikm.org.my

Urea Complexing: Urea complexation is a highly effective method for separating saturated and monounsaturated fatty acids from polyunsaturated fatty acids. dss.go.thsemanticscholar.orgresearchgate.net In the presence of a solvent like ethanol or methanol, urea molecules form crystalline inclusion complexes with straight-chain fatty acids, while the more kinked structures of polyunsaturated fatty acids prevent them from fitting into the urea crystal lattice. dss.go.thresearchgate.net This results in the precipitation of the urea-saturated fatty acid complexes, leaving the polyunsaturated fatty acids, including (Z,Z)-Hexadecadienoic acid, in the liquid phase. dss.go.thresearchgate.net

Isotope Labeling Techniques for Biosynthetic and Metabolic Pathway Elucidation

Isotope labeling is a powerful tool for tracing the metabolic fate of molecules within biological systems. nih.gov By introducing atoms with a non-standard isotopic composition (e.g., ¹³C or ²H) into precursor molecules, researchers can follow their incorporation into downstream products, thereby elucidating biosynthetic and metabolic pathways. nih.govnih.gov

In the context of (Z,Z)-Hexadecadienoic acid, stable isotope labeling can be used to investigate its de novo synthesis, elongation, and desaturation from simpler precursors like acetate. osti.gov For instance, cells or organisms can be cultured in the presence of ¹³C-labeled glucose or fatty acids, and the distribution of the ¹³C label in the isolated (Z,Z)-Hexadecadienoic acid can be analyzed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This approach provides valuable insights into the enzymes and intermediates involved in the biosynthesis of this specific fatty acid. researchgate.net Furthermore, isotope labeling can be employed to study the turnover and metabolic conversion of (Z,Z)-Hexadecadienoic acid into other bioactive molecules. researchgate.net

Ecological Significance and Environmental Interactions of Hexadecadienoic Acid, Z,z

Role in Interspecies Chemical Communication (e.g., insect pheromones)

Derivatives of (Z,Z)-Hexadecadienoic acid, particularly aldehydes, alcohols, and acetates, are significant components of insect sex pheromones, facilitating long-distance communication for mating. These compounds are typically produced by females to attract conspecific males, ensuring reproductive success.

The biosynthesis of these pheromones often begins with common fatty acids, such as palmitic acid, which undergo a series of desaturation and modification steps. Research on the navel orangeworm, Amyelois transitella, has identified (11Z,13Z)-11,13-hexadecadienoic acid as a direct precursor to its principal sex pheromone component, (11Z,13Z)-11,13-hexadecadienal. nih.govresearchgate.net The production of this precursor involves the action of specific desaturase enzymes that introduce the two Z-configured double bonds into the C16 fatty acid chain. nih.govresearchgate.net

Several moth species, particularly within the families Pyralidae and Notodontidae, utilize (Z,Z)-hexadecadienyl compounds as key attractants. For instance, (11Z,13Z)-hexadecadienal is the primary sex pheromone for the navel orangeworm, a major pest of nut crops. mdpi.com Similarly, (11Z,13Z)-hexadecadienal and (11Z,13Z)-hexadecadien-1-yl acetate are active pheromone ingredients for moths in the genus Notodonta. mdpi.com The high specificity of these chemical signals helps maintain reproductive isolation between different species.

Environmental Fate and Biodegradation Processes

While specific environmental fate data for (Z,Z)-Hexadecadienoic acid is not extensively documented, general principles governing the biodegradation of long-chain unsaturated fatty acids apply. As organic compounds released into the environment, their persistence is largely determined by their susceptibility to microbial degradation.

In general, the biodegradability of a fatty acid is influenced by its molecular structure, including chain length and the degree of unsaturation. researchgate.net Unsaturated fatty acids, such as hexadecadienoic acid, are typically more susceptible to microbial and chemical degradation than their saturated counterparts. researchgate.net The presence of double bonds in the carbon chain creates points of reactivity that can be targeted by microbial enzymes, initiating the degradation process. researchgate.net

The primary mechanism for the breakdown of fatty acids in the environment is microbial biodegradation, occurring in soil and aquatic systems. Microorganisms, including bacteria and fungi, utilize fatty acids as a carbon and energy source through pathways such as β-oxidation. Environmental factors including temperature, pH, oxygen availability, and the composition of the local microbial community significantly influence the rate of this degradation. researchgate.netresearchgate.net Long-chain fatty acids are generally less water-soluble, which can sometimes limit their accessibility to microorganisms, but they are still considered readily biodegradable under favorable aerobic conditions. researchgate.net

Contribution to Plant-Environment Interactions (e.g., volatile organic compounds)

Unsaturated fatty acids and their derivatives are a major class of volatile organic compounds (VOCs) that mediate a plant's interaction with its environment. mdpi.comnih.gov These compounds are crucial for defense against herbivores and pathogens and for responding to abiotic stresses like cold or drought. frontiersin.orgnih.govnih.gov While much of the research has focused on C18 fatty acids like linoleic and linolenic acid, the principles of their roles in plant defense are applicable to C16 fatty acids as well. nih.govfrontiersin.org

Fatty acid-derived VOCs are synthesized via the lipoxygenase (LOX) pathway. nih.gov They can act directly as deterrents or toxins to attacking organisms or serve as precursors to potent signaling molecules, such as jasmonates, which regulate the expression of defense-related genes. frontiersin.org The emission of these volatiles can be constitutive or induced in response to damage. For instance, when a plant is wounded by an herbivore, the rapid release of fatty acid-derived VOCs can attract natural enemies of that herbivore, an interaction known as indirect defense. frontiersin.org

Furthermore, these compounds contribute to a plant's resistance to pathogens and help it adapt to abiotic stress by modulating the fluidity of cell membranes. nih.gov Although specific studies identifying (Z,Z)-Hexadecadienoic acid as a key signaling VOC in plant interactions are limited, its status as a C16 polyunsaturated fatty acid places it within this functionally significant class of molecules involved in plant defense and stress response. frontiersin.orgnih.gov

Research Gaps and Future Directions in Hexadecadienoic Acid, Z,z Studies

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

A significant gap in our understanding of Hexadecadienoic acid, (Z,Z)- lies in the incomplete characterization of its biosynthetic pathways. While the general mechanisms of fatty acid desaturation and elongation are established, the specific enzymes responsible for the precise positioning of the Z,Z-double bonds in the C16 backbone of hexadecadienoic acid are not well-defined. The biosynthesis of unsaturated fatty acids is a highly regulated process, and the transcriptional and post-transcriptional control of the enzymes involved in producing specific (Z,Z)-isomers is an area ripe for investigation. nih.govfrontiersin.orgresearchwithrutgers.com

Future research should focus on the identification and characterization of novel fatty acid desaturases (FADs) and elongases with specific substrate affinities for C16 fatty acids to produce (Z,Z)-dienes. For instance, studies on the biosynthesis of other C16 unsaturated fatty acids, such as the formation of 7Z-hexadecenoic acid by a Δ7-desaturase in Marchantia polymorpha, provide a model for investigating the enzymatic machinery for other isomers. nih.govbiorxiv.org Understanding the regulatory networks, including the roles of key transcription factors and signaling pathways that govern the expression of these enzymes in response to developmental and environmental cues, is crucial. frontiersin.org This knowledge will be fundamental to manipulating the production of specific hexadecadienoic acid isomers in various organisms.

Table 1: Key Enzyme Classes in Fatty Acid Biosynthesis and Their Potential Relevance to Hexadecadienoic acid, (Z,Z)-

Enzyme ClassGeneral FunctionPotential Role in (Z,Z)-Hexadecadienoic Acid Biosynthesis
Fatty Acid Desaturases (FADs)Introduce double bonds at specific positions in fatty acyl chains.Catalyzing the formation of the two Z-configured double bonds.
Fatty Acid ElongasesExtend the carbon chain of fatty acids.Potentially involved in precursor synthesis.
Acetyl-CoA Carboxylase (ACC)Catalyzes the first committed step in fatty acid synthesis. khanacademy.orgRegulating the overall flux towards fatty acid production.

Deeper Understanding of Specific Isomer Biological Functions and Mechanisms of Action

The biological activities of most (Z,Z)-isomers of hexadecadienoic acid are largely unknown. Research on other fatty acid isomers suggests that the precise position and geometry of double bonds are critical determinants of their biological function. nih.govnih.govnih.govsemanticscholar.org For example, different isomers of monounsaturated C16 fatty acids exhibit distinct signaling and anti-inflammatory properties. nih.govnih.gov The current lack of information on the specific roles of (Z,Z)-hexadecadienoic acid isomers represents a major knowledge gap.

Future investigations should aim to systematically screen various (Z,Z)-isomers for their biological activities, including their roles in cell signaling, membrane structure and function, and as precursors for bioactive lipid mediators. Elucidating the specific molecular mechanisms through which these isomers exert their effects is a critical next step. This includes identifying their cellular receptors, downstream signaling pathways, and their impact on gene expression. Such studies will be vital to understanding their potential contributions to health and disease.

Advanced Metabolic Profiling and Flux Analysis in Diverse Biological Systems

The metabolic fate of Hexadecadienoic acid, (Z,Z)- in different organisms is poorly understood. While lipidomics has advanced our ability to profile a wide range of lipids, detailed metabolic studies, including metabolic flux analysis, have not been extensively applied to specific isomers of C16:2. nih.govfrontiersin.org This limits our comprehension of how these fatty acids are incorporated into complex lipids, catabolized for energy, or converted into other bioactive molecules. nih.gov

Future research should employ advanced lipidomics platforms to perform comprehensive metabolic profiling of (Z,Z)-hexadecadienoic acid and its metabolites in a variety of biological systems, from microorganisms to plants and animals. nih.govsemanticscholar.orgplos.orgresearchgate.net Stable isotope tracing and metabolic flux analysis will be powerful tools to map the dynamic flow of these fatty acids through various metabolic pathways. nih.gov This will provide a quantitative understanding of their metabolic significance and how their metabolism is altered in different physiological and pathological states.

Comprehensive Exploration of Ecological Roles in Underexplored Ecosystems

The ecological significance of Hexadecadienoic acid, (Z,Z)- is an almost entirely unexplored field. Polyunsaturated fatty acids (PUFAs) are known to play crucial roles in food webs, particularly at the aquatic-terrestrial interface, where they can be essential nutrients for consumers. nih.govfrontiersin.orgresearchgate.netresearchgate.net However, the specific contribution of (Z,Z)-hexadecadienoic acid to these ecological dynamics has not been investigated.

Development of Targeted Analytical Methods for Low-Abundance Isomers and their Metabolites

A significant hurdle in the study of specific (Z,Z)-isomers of hexadecadienoic acid is the analytical challenge of separating and quantifying these molecules, especially when they are present at low concentrations. The structural similarity of fatty acid isomers makes their differentiation by standard analytical techniques difficult. nih.gov

The development of advanced, targeted analytical methods is a critical future direction. This includes the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with enhanced sensitivity and specificity for (Z,Z)-hexadecadienoic acid isomers and their metabolites. acs.orgnih.govresearchgate.netyoutube.com The exploration of novel chemical derivatization techniques to improve ionization efficiency and chromatographic separation is also warranted. science.govwiley.comnih.govacs.orgrsc.org These methodological advancements will be instrumental in enabling more detailed and accurate studies across all areas of (Z,Z)-hexadecadienoic acid research.

Q & A

Basic Research Questions

Q. How is (Z,Z)-hexadecadienoic acid identified and quantified in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification. Lipid extracts are derivatized to fatty acid methyl esters (FAMEs) to enhance volatility. Internal standards (e.g., heptadecanoic acid) are used for quantification. For example, in Nicotiana tabacum leaves, (Z,Z)-hexadecadienoic acid was detected at 2–4% of total fatty acids using GC-MS with a DB-23 column . Soxhlet extraction with n-hexane followed by GC-MS analysis is recommended for algae-derived samples, as demonstrated in Sargassum binderi studies .

Q. What are the primary natural sources of (Z,Z)-hexadecadienoic acid?

  • Key Findings : It occurs in plants (e.g., Nicotiana tabacum and N. benthamiana leaves) as a minor fatty acid component (2–4% of total lipids) and in algae (Sargassum binderi) at 4.75% of extracted lipids . Its presence correlates with desaturase activity in lipid biosynthesis pathways.

Q. What protocols are recommended for extracting (Z,Z)-hexadecadienoic acid from plant tissues?

  • Experimental Design : Use a combination of Folch extraction (chloroform:methanol, 2:1 v/v) for total lipids, followed by thin-layer chromatography (TLC) to isolate polar/non-polar fractions. Transesterification with boron trifluoride-methanol converts fatty acids to FAMEs for GC-MS analysis .

Advanced Research Questions

Q. How can discrepancies in reported fatty acid composition across studies be resolved?

  • Data Contradiction Analysis : Variations arise from differences in growth conditions, extraction solvents, or GC-MS parameters. To standardize results:

  • Use internal standards (e.g., tridecanoic acid) for quantification .
  • Optimize column type (e.g., polar DB-23 vs. non-polar DB-5) to resolve co-eluting peaks .
  • Validate findings with nuclear magnetic resonance (NMR) for structural confirmation, especially to distinguish positional isomers .

Q. What genetic engineering strategies enhance (Z,Z)-hexadecadienoic acid production in transgenic organisms?

  • Biosynthesis Approaches : Overexpression of acyl-ACP thioesterases and Δ7/Δ10 desaturases in Nicotiana species increases 16:2 fatty acid yields. For example, transgenic N. tabacum showed a 3-fold increase in (Z,Z)-hexadecadienoic acid compared to wild-type plants . RNAi silencing of competing pathways (e.g., 18:3 biosynthesis) may further boost accumulation.

Q. How do positional isomers of hexadecadienoic acid impact metabolic studies?

  • Analytical Challenges : Isomers like (7Z,10E)- vs. (7Z,10Z)-hexadecadienoic acid exhibit distinct biological activities. Use reverse-phase HPLC with photodiode array detection or high-resolution MS/MS to differentiate isomers. For example, (7Z,10Z)- isomers elute earlier than (9Z,12Z)- isomers in C18 columns .

Methodological Considerations

Q. How should chemical instability of (Z,Z)-hexadecadienoic acid be managed during experiments?

  • Best Practices : Store the compound at –20°C in argon-purged vials to prevent oxidation . For kinetic studies, include antioxidants (e.g., BHT) in extraction buffers. Degradation can be monitored via peroxide value assays .

Q. What experimental designs elucidate the ecological role of (Z,Z)-hexadecadienoic acid in plant-insect interactions?

  • Field and Lab Integration :

  • Conduct choice assays using synthetic (Z,Z)-hexadecadienoic acid to test moth attraction .
  • Pair GC-MS analysis of plant emissions with electrophysiological recordings (EAG) from insect antennae .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadecadienoic acid, (Z,Z)-
Reactant of Route 2
Hexadecadienoic acid, (Z,Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.